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Compound of Interest

Compound Name: 2C-B-Fly

Cat. No.: B122744

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of two
psychoactive phenethylamines: 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and its
structural analog, 2C-B-Fly. This analysis is based on available experimental data and is
intended to inform research and drug development efforts.

Introduction

2C-B is a well-known synthetic phenethylamine first synthesized by Alexander Shulgin.[1] It is
recognized for its psychedelic and entactogenic effects. 2C-B-Fly is a derivative of 2C-B where
the two methoxy groups are incorporated into dihydrofuran rings, creating a more rigid
molecular structure.[2] This structural modification can significantly influence the
pharmacological profile of the compound. Both compounds are primarily known for their
interaction with serotonin receptors, particularly the 5-HT2 subfamily.[3][4]

Data Presentation

The following tables summarize the quantitative pharmacological data for 2C-B and 2C-B-Fly.
It is important to note that the data has been compiled from various studies, and direct
comparisons should be made with caution due to potential inter-experimental variability.

Table 1: Receptor Binding Affinities (Ki, nM)
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Compound 5-HT2A 5-HT2B 5-HT2C Reference
2C-B 8.6 - - [5]
2C-B-Fly 11 - - [5]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity

at Serotonin Receptors

Compound Assay Receptor ECso (nM) Emax (%) Reference
2C-B Calcium Flux 5-HT2A 1.2 101 [3]
Calcium Flux ~ 5-HT:2B 13 97 [3]
Calcium Flux 5-HT2C 0.63 98 [3]
B-Arrestin

, 5-HT2A 9.03 89 [2]
Recruitment

B-Arrestin

2C-B-Fly 5-HT2A 8.11 81.8 [2]

Recruitment

ECso (half-maximal effective concentration) indicates potency, with lower values representing

higher potency. Emax (maximum effect) indicates efficacy relative to a reference agonist.

Table 3: Pharmacokinetic Parameters

Dosage
Compoun . Referenc
d Species and Tmax Cmax tal2
e
Route
12-25
2C-B Human 20mg, oral  2.43 hours  3.31 ng/mL [3]
hours
1 mg/kg, )
2C-Fly Rat 60 min - - [1]
oral
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Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. t1/
2: Elimination half-life. Note: Data for 2C-Fly is limited and from an animal study.

Experimental Protocols
Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:

 Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-
HT2A receptor) are prepared from cultured cells (e.g., HEK293) or brain tissue.

 Incubation: The membranes are incubated with a specific concentration of a radiolabeled
ligand (e.g., [?H]ketanserin for the 5-HT2A receptor) and varying concentrations of the
unlabeled test compound (2C-B or 2C-B-Fly).

o Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating
the receptor-bound radioligand from the unbound radioligand.

e Quantification: The amount of radioactivity trapped on the filters is measured using a
scintillation counter.

» Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is determined. The Ki value is then calculated using the
Cheng-Prusoff equation: Ki = ICso / (1 + ([L]/KD)), where [L] is the concentration of the
radioligand and Kb is its dissociation constant.

Calcium Flux Functional Assay

Objective: To measure the functional potency (ECso) and efficacy (Emax) of a compound at a
Gg-coupled receptor, such as the 5-HT2A receptor.

Methodology:

o Cell Culture: Cells stably expressing the receptor of interest are plated in a multi-well plate.
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e Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM),
which will increase in fluorescence upon binding to intracellular calcium.

» Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR).
After establishing a baseline fluorescence reading, varying concentrations of the test
compound are added to the wells.

o Fluorescence Measurement: The instrument measures the change in fluorescence intensity
over time, which corresponds to the release of intracellular calcium stores triggered by
receptor activation.

o Data Analysis: The peak fluorescence response for each concentration is determined. Dose-
response curves are generated to calculate the ECso and Emax values.

Mandatory Visualization
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Caption: 5-HT2A Receptor Gq Signaling Pathway.
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Caption: Experimental Workflows for Pharmacological Assays.
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Based on the available data, both 2C-B and 2C-B-Fly exhibit high affinity for the 5-HT2A
receptor, with Ki values in the low nanomolar range.[5] The rigidified structure of 2C-B-Fly,
resulting from the incorporation of the methoxy groups into dihydrofuran rings, does not appear
to significantly alter its binding affinity at this receptor compared to 2C-B.[5]

Functional Activity

In a B-arrestin recruitment assay, 2C-B and 2C-B-Fly demonstrated similar potencies at the 5-
HT2A receptor, with ECso values of 9.03 nM and 8.11 nM, respectively.[2] 2C-B showed a
slightly higher efficacy (Emax of 89%) compared to 2C-B-Fly (Emax 0f 81.8%) in this particular
assay.[2] Data from calcium flux assays for 2C-B indicates that it is a potent and efficacious
agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3] While comparable calcium flux data for
2C-B-Fly is not readily available, its structural similarity and binding affinity suggest it likely acts
as a potent agonist at these receptors as well.

Pharmacokinetics and Metabolism

Pharmacokinetic data for 2C-B in humans shows a relatively rapid onset of action and a short
elimination half-life.[3] The metabolism of 2C-B is extensive and primarily involves oxidative
deamination and demethylation.[6]

Pharmacokinetic and metabolism data for 2C-B-Fly is less comprehensive. Studies on related
"FLY" compounds and derivatives like 2C-B-Fly-NBOMe suggest that these molecules are also
subject to extensive metabolism, including hydroxylation, O-demethylation, and N-acetylation.
[6][7] Animal studies indicate that "2C-FLY" reaches peak concentrations in the blood within an
hour of oral administration.[1] The more rigid structure of 2C-B-Fly may influence its metabolic
stability and distribution compared to 2C-B, but further research is needed to fully characterize
its pharmacokinetic profile.

Conclusion

Both 2C-B and 2C-B-Fly are potent serotonergic agents with high affinity for the 5-HT2A
receptor. The available in vitro data suggests that the rigidification of the 2C-B structure to form
2C-B-Fly does not dramatically alter its binding affinity or functional potency at the 5-HT2A
receptor. However, subtle differences in efficacy have been observed. The primary
pharmacological effects of both compounds are likely mediated through their agonist activity at
5-HT2 receptors, leading to the activation of the Gq signaling pathway. Further research,
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particularly direct comparative studies and comprehensive pharmacokinetic and metabolic
profiling of 2C-B-Fly, is necessary to fully elucidate the pharmacological distinctions between
these two compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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